3-[3-Ethyl-1-[4-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]butyl]azepan-3-yl]phenol
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Overview
Description
3-[3-Ethyl-1-[4-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]butyl]azepan-3-yl]phenol is a complex organic compound featuring multiple azepane rings and a phenolic group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-Ethyl-1-[4-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]butyl]azepan-3-yl]phenol typically involves multi-step organic reactions. One common method includes the alkylation of azepane derivatives with appropriate phenolic compounds under basic conditions. The reaction conditions often require controlled temperatures and the use of solvents like methanol or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include the use of catalysts to enhance reaction rates and the implementation of purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[3-Ethyl-1-[4-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]butyl]azepan-3-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The azepane rings can be reduced to form simpler amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenolic hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Alkyl halides (e.g., bromoethane) in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated phenolic compounds.
Scientific Research Applications
3-[3-Ethyl-1-[4-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]butyl]azepan-3-yl]phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-[3-Ethyl-1-[4-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]butyl]azepan-3-yl]phenol involves its interaction with molecular targets such as enzymes or receptors. The phenolic group can form hydrogen bonds with active sites, while the azepane rings may interact with hydrophobic pockets, enhancing binding affinity and specificity. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-[3-Ethyl-1-[4-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]butyl]azepan-3-yl]phenol: shares similarities with other azepane derivatives and phenolic compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which provides distinct chemical and biological properties
Properties
Molecular Formula |
C32H48N2O2 |
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Molecular Weight |
492.7 g/mol |
IUPAC Name |
3-[3-ethyl-1-[4-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]butyl]azepan-3-yl]phenol |
InChI |
InChI=1S/C32H48N2O2/c1-3-31(27-13-11-15-29(35)23-27)17-5-7-19-33(25-31)21-9-10-22-34-20-8-6-18-32(4-2,26-34)28-14-12-16-30(36)24-28/h11-16,23-24,35-36H,3-10,17-22,25-26H2,1-2H3 |
InChI Key |
QRRZAKFYWBRJNH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCCN(C1)CCCCN2CCCCC(C2)(CC)C3=CC(=CC=C3)O)C4=CC(=CC=C4)O |
Origin of Product |
United States |
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